molecular formula C15H17NO3 B6152714 1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-ol CAS No. 1494707-25-3

1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-ol

Cat. No. B6152714
CAS RN: 1494707-25-3
M. Wt: 259.3
InChI Key:
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Description

1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-ol, also known as 6-methoxypyridin-2-ylmethoxyphenylethanol, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of pyridine and is a component of a range of compounds used for a variety of purposes.

Scientific Research Applications

1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of applications in scientific research. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used in the synthesis of a range of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. This compound has also been used in the synthesis of a range of compounds with potential therapeutic applications, such as anti-inflammatory agents and antifungal agents. Additionally, this compound has been used in the synthesis of a range of compounds with potential applications in the fields of catalysis and biocatalysis.

Mechanism of Action

The mechanism of action of 1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol is not fully understood. However, it is believed that this compound acts as a substrate for a range of enzymes, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of a range of compounds, including drugs, hormones, and xenobiotics. Additionally, this compound is believed to act as an inhibitor of a range of enzymes, including cytochrome P450 enzymes. This inhibition is believed to be due to the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol are not fully understood. However, it is believed that this compound has a range of effects on the body, including the inhibition of a range of enzymes, including cytochrome P450 enzymes. Additionally, this compound is believed to have a range of effects on the metabolism of a range of compounds, including drugs, hormones, and xenobiotics. Furthermore, this compound is believed to have a range of effects on the immune system, including the inhibition of a range of inflammatory responses.

Advantages and Limitations for Lab Experiments

1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it suitable for use in a range of laboratory experiments. Additionally, this compound is relatively stable, making it suitable for use in a range of laboratory experiments. Furthermore, this compound is relatively inexpensive, making it cost-effective for use in a range of laboratory experiments. However, this compound is relatively reactive, making it unsuitable for use in some laboratory experiments. Additionally, this compound is not soluble in water, making it unsuitable for use in some laboratory experiments.

Future Directions

1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of potential future applications. One potential future application is in the development of new drugs and therapies. This compound has been shown to have a range of effects on the body, including the inhibition of a range of enzymes and the modulation of a range of metabolic processes. Additionally, this compound has potential applications in the development of new materials, such as polymers and nanomaterials. Furthermore, this compound has potential applications in the development of new catalysts and biocatalysts. Finally, this compound has potential applications in the development of new agrochemicals and crop protection chemicals.

Synthesis Methods

1-{2-[(1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-olidin-2-yl)methoxy]phenyl}ethan-1-ol can be synthesized using a variety of methods, including the use of a Grignard reagent, a Friedel-Crafts alkylation, and a reductive amination. The Grignard reagent is a magnesium-containing compound that is used to form a carbon-carbon bond between two molecules. This method involves the use of a Grignard reagent to react with a pyridine derivative and an aldehyde, forming a pyridine-aldehyde condensation product. The Friedel-Crafts alkylation uses an alkyl halide to alkylate an aromatic ring, forming a new carbon-carbon bond. This method involves the use of an alkyl halide such as benzyl chloride to alkylate a pyridine derivative, forming a new aromatic ring. The reductive amination involves the use of an amine and a reducing agent, such as sodium borohydride, to reduce an aldehyde or a ketone to an amine. This method involves the use of an amine and sodium borohydride to reduce a pyridine derivative, forming a new carbon-carbon bond.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-ol involves the reaction of 2-(6-methoxypyridin-2-yl)phenol with 2-bromoethyl alcohol in the presence of a base to form the desired product.", "Starting Materials": [ "2-(6-methoxypyridin-2-yl)phenol", "2-bromoethyl alcohol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-(6-methoxypyridin-2-yl)phenol and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-bromoethyl alcohol to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] }

CAS RN

1494707-25-3

Product Name

1-{2-[(6-methoxypyridin-2-yl)methoxy]phenyl}ethan-1-ol

Molecular Formula

C15H17NO3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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